Vitride (Sodium bis(2-methoxyethoxy)aluminum hydride): An In-depth Technical Guide for Advanced Synthesis
Vitride (Sodium bis(2-methoxyethoxy)aluminum hydride): An In-depth Technical Guide for Advanced Synthesis
An essential resource for researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of Vitride, a powerful and versatile reducing agent. From its fundamental chemical properties to detailed experimental protocols and reaction mechanisms, this document serves as a practical tool for the application of Vitride in complex organic synthesis.
Introduction to Vitride (Red-Al®)
Vitride, chemically known as sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH) and commercially available under trade names such as Red-Al® and Synhydrid®, is a highly effective and versatile hydride reducing agent used extensively in organic synthesis.[1][2] Discovered in 1965, it has emerged as a safer and often more selective alternative to other metal hydride reagents like lithium aluminum hydride (LiAlH₄).[1][3] Its unique properties, including high solubility in a range of organic solvents and enhanced thermal stability, make it a valuable tool in both laboratory-scale research and large-scale industrial applications.[2][3]
This guide will delve into the technical aspects of Vitride, providing quantitative data on its performance, detailed experimental procedures for key transformations, and a mechanistic understanding of its reactivity.
Chemical and Physical Properties
Vitride is an organoaluminum compound with the chemical formula NaAlH₂(OCH₂CH₂OCH₃)₂.[2] It is typically available as a 60-70% solution in toluene (B28343), appearing as a clear to slightly yellowish, viscous liquid.[4] A key advantage of Vitride is its high solubility in aromatic hydrocarbons and ethers, which allows for a wider range of reaction conditions compared to LiAlH₄, which is primarily soluble in ethers.[2]
| Property | Value |
| Chemical Formula | NaAlH₂(OCH₂CH₂OCH₃)₂ |
| Molar Mass | 202.16 g/mol |
| Appearance | Clear to slightly yellowish viscous liquid (as a toluene solution) |
| Solubility | Soluble in aromatic hydrocarbons (e.g., toluene) and ethers (e.g., THF) |
| Thermal Stability | Stable up to 200°C; does not ignite on contact with air and moisture, unlike LiAlH₄[2] |
Applications in Organic Synthesis
Vitride is a potent reducing agent capable of reducing a wide array of functional groups. Its reactivity is comparable to, though sometimes considered slightly milder than, LiAlH₄.[5] This section outlines its primary applications with a focus on quantitative outcomes.
Reduction of Carbonyl Compounds
Vitride efficiently reduces various carbonyl-containing functional groups to their corresponding alcohols or amines.
Esters and lactones are readily reduced by Vitride to the corresponding primary alcohols and diols, respectively. The reaction typically proceeds to completion, offering high yields.
| Substrate | Product | Reagent Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ketal acid | Ketal alcohol | 1.5 | Toluene | N/A | N/A | 95 | US20080161563A1[6] |
| Ethyl 5-thiazolecarboxylate | 5-Hydroxymethylthiazole | ~1.2 | Toluene | -5 to 80 | 1 | 34.6 | CN1223588C[7] |
| Acyclic acetal-protected α-hydroxy ketones | 1,2-anti-diols | N/A | Toluene or CH₂Cl₂ | N/A | N/A | 80-96 | J. Org. Chem. 2008, 73, 3638-3641[8] |
Primary, secondary, and tertiary amides, including lactams, are effectively reduced to their corresponding amines. For large-scale synthesis, Vitride is often preferred over LiAlH₄ due to its enhanced safety profile and easier workup.[9]
| Substrate | Product | Reagent Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N,N-Dimethylcyclohexylmethanamide | N,N-Dimethylcyclohexylmethanamine | ~1.8 | THF | 0 to 30 | N/A | 78.8 | CN103172521B[10] |
| N,N-diethyl phenylmethanamide | N,N-diethyl phenylmethanamine | ~1.6 | THF | 0 to 30 | N/A | 74.9 | CN103172521B[10] |
| N-methyl-N-tert-butylbenzenemethanamide | N-methyl-N-tert-butylbenzenemethanamine | ~1.7 | THF | 0 to 30 | N/A | 73.4 | CN103172521B[10] |
Reduction of Nitriles
Vitride can reduce nitriles to primary amines. Under carefully controlled conditions, it is also possible to achieve the partial reduction of nitriles to aldehydes.[2]
Deprotection of Sulfonamides
A notable application of Vitride is the reductive cleavage of sulfonamides (e.g., tosylamides) to the corresponding free amines. This transformation can be challenging with other reducing agents, highlighting the utility of Vitride for this purpose.[2]
Experimental Protocols
The following sections provide detailed, generalized methodologies for common reductions performed with Vitride. Caution: Vitride reacts exothermically with water and protic solvents. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
General Procedure for the Reduction of an Ester to a Primary Alcohol
This protocol is a generalized procedure based on the reduction of heterocyclic carboxylic esters.
-
Apparatus Setup: An oven-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a thermometer, a pressure-equalizing addition funnel, and a nitrogen inlet.
-
Reagent Preparation: The flask is charged with the calculated amount of Vitride solution (typically 1.1-3 molar equivalents per mole of ester) and diluted with anhydrous toluene. The solution is then cooled to a temperature between -5 and 0°C using an ice bath.
-
Substrate Addition: The ester substrate, dissolved in anhydrous toluene, is added dropwise via the addition funnel to the cooled Vitride solution, maintaining the internal temperature below the desired reaction temperature.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to the desired temperature (ranging from -5 to 80°C) and stirred for a specified time (e.g., 1 hour) until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Workup: The reaction is carefully quenched by the slow, dropwise addition of a 10-15% aqueous sodium hydroxide (B78521) solution. The resulting mixture is diluted with an organic solvent such as ethyl acetate (B1210297) and stirred vigorously.
-
Isolation: The mixture is filtered through a pad of celite or diatomaceous earth to remove the aluminum salts. The filter cake is washed with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude alcohol, which can be further purified by distillation or chromatography.
General Procedure for the Reduction of a Tertiary Amide to a Tertiary Amine
This protocol is a generalized procedure based on the reduction of cyclo-substituted formamides.
-
Apparatus Setup: A clean, dry, three-necked flask is equipped with a mechanical stirrer, a cooling bath, and a nitrogen inlet.
-
Substrate Solution: The flask is charged with the amide substrate and an anhydrous solvent such as THF or toluene. The solution is cooled to 0°C.
-
Reagent Addition: The Vitride solution (typically 1.5-3 molar equivalents) is added dropwise to the amide solution while maintaining the internal temperature between 0 and 30°C.
-
Reaction Monitoring: After the addition is complete, the reaction is stirred at a controlled temperature (e.g., 25-30°C) until the starting material is consumed, as determined by TLC.
-
Quenching and Workup: The reaction mixture is cooled to 0°C and then quenched by the dropwise addition of an aqueous sodium hydroxide solution. The mixture is stirred for approximately 1 hour.
-
Extraction and Isolation: The layers are separated. The aqueous layer is extracted with ethyl acetate. The combined organic phases are washed until neutral, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford the crude amine, which can be purified by distillation.[10]
Reaction Mechanisms and Visualizations
The reducing power of Vitride stems from the transfer of a hydride ion (H⁻) from the aluminum center to the electrophilic carbon of the substrate. The general mechanism involves nucleophilic attack of the hydride, followed by the departure of a leaving group (in the case of esters and amides) and subsequent reduction of the intermediate aldehyde or iminium ion.
General Experimental Workflow
The following diagram illustrates a typical workflow for a Vitride reduction.
Caption: A typical experimental workflow for a Vitride reduction.
Reduction of an Ester to a Primary Alcohol
The reduction of an ester to a primary alcohol proceeds through an aldehyde intermediate, which is further reduced in situ.
Caption: Mechanism of ester reduction to a primary alcohol.
Reduction of a Tertiary Amide to a Tertiary Amine
The reduction of a tertiary amide involves the formation of an iminium ion intermediate, which is then reduced to the amine.
Caption: Mechanism of tertiary amide reduction to a tertiary amine.
Safety and Handling
While Vitride is considered safer than LiAlH₄, it is still a reactive and hazardous substance that must be handled with appropriate precautions.
-
Flammability: Vitride solutions in toluene are flammable. Keep away from heat, sparks, and open flames.
-
Reactivity with Water: It reacts exothermically with water and protic solvents, releasing flammable hydrogen gas. All equipment must be dry, and reactions must be conducted under an inert atmosphere.
-
Corrosivity: Vitride is corrosive and can cause severe skin and eye burns.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including flame-retardant lab coats, safety goggles, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area, away from incompatible substances such as water and oxidizers.
Conclusion
Vitride (sodium bis(2-methoxyethoxy)aluminum hydride) is a powerful, versatile, and relatively safe reducing agent that offers significant advantages in organic synthesis. Its broad functional group tolerance, high reactivity, and favorable solubility profile make it an indispensable tool for researchers and chemical development professionals. By understanding its properties, applications, and the necessary handling precautions, scientists can effectively leverage Vitride to achieve a wide range of chemical transformations, from simple reductions to complex, multi-step syntheses. This guide provides the foundational knowledge and practical protocols to facilitate its successful implementation in the laboratory and beyond.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Red-Al, Sodium bis(2-methoxyethoxy)aluminumhydride [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. synhydrid.com [synhydrid.com]
- 5. Aluminium Hydride Reagents - Wordpress [reagents.acsgcipr.org]
- 6. US20080161563A1 - Reduction methodologies for converting ketal acids, salts, and esters to ketal alcohols - Google Patents [patents.google.com]
- 7. An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. CN103172521B - Method of substituting formamide with vitride reduction cycle - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
